1-(2-oxoethyl)cyclobutane-1-carbonitrile
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Overview
Description
1-(2-oxoethyl)cyclobutane-1-carbonitrile is an organic compound with the molecular formula C7H9NO. It is characterized by a cyclobutane ring substituted with an oxoethyl group and a carbonitrile group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-oxoethyl)cyclobutane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including controlled temperatures and pressures, to maximize yield and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
1-(2-oxoethyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-oxoethyl)cyclobutane-1-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-oxoethyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its reactivity is influenced by the electronic and steric effects of the cyclobutane ring and the substituents.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanone: Similar structure but lacks the carbonitrile group.
Ethyl cyanoacetate: Contains the carbonitrile group but lacks the cyclobutane ring.
Cyclobutanecarbonitrile: Contains the carbonitrile group but lacks the oxoethyl group.
Uniqueness
1-(2-oxoethyl)cyclobutane-1-carbonitrile is unique due to the presence of both the oxoethyl and carbonitrile groups on the cyclobutane ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-(2-oxoethyl)cyclobutane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-6-7(4-5-9)2-1-3-7/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOLTEFVNAPCKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC=O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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